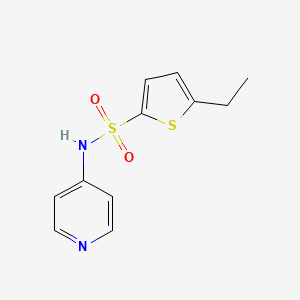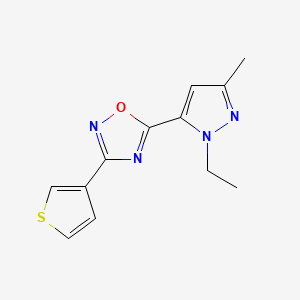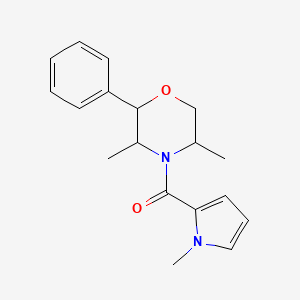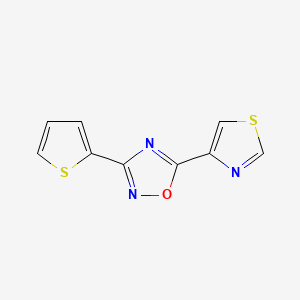
3-(2-Thienyl)-5-(6-methyl-3-pyridyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Thienyl)-5-(6-methyl-3-pyridyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a thienyl group, a pyridyl group, and an oxadiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Thienyl)-5-(6-methyl-3-pyridyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a thioamide with a nitrile oxide, which can be generated in situ from an oxime and a chlorinating agent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes that ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thienyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.
Substitution: Electrophilic substitution reactions can occur on the pyridyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or nitrating agents for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
3-(2-Thienyl)-5-(6-methyl-3-pyridyl)-1,2,4-oxadiazole is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
This compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 3-(2-Thienyl)-5-(6-methyl-3-pyridyl)-1,2,4-oxadiazole depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may inhibit bacterial cell wall synthesis or disrupt cellular processes. Molecular targets could include enzymes or receptors involved in these pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Thienyl)-5-phenyl-1,2,4-oxadiazole
- 3-(2-Thienyl)-5-(4-methyl-3-pyridyl)-1,2,4-oxadiazole
Uniqueness
3-(2-Thienyl)-5-(6-methyl-3-pyridyl)-1,2,4-oxadiazole is unique due to the specific substitution pattern on the pyridyl ring, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications in research and industry.
Propriétés
IUPAC Name |
5-(6-methylpyridin-3-yl)-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c1-8-4-5-9(7-13-8)12-14-11(15-16-12)10-3-2-6-17-10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXJCHRESQNPLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[methyl(propan-2-yl)amino]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7596713.png)

![2-ethyl-6-methyl-N-[(6-methylpyridin-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B7596723.png)
![3-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7596732.png)
![N-[2-(4-nitrophenoxy)ethyl]-7H-purin-6-amine](/img/structure/B7596738.png)

![3-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7596748.png)
![4-[(4-chlorophenyl)-hydroxymethyl]-N-ethylpiperidine-1-carboxamide](/img/structure/B7596756.png)
![2-[(4-chloro-8-fluoroquinolin-7-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7596763.png)



